The compound 4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide represents a complex organic molecule with potential pharmaceutical applications. Its intricate structure suggests diverse biological activities, particularly in medicinal chemistry.
The compound can be classified as a quinazoline derivative, which is a class of heterocyclic compounds known for their biological activity. Quinazolines are often explored for their potential as anticancer agents, anti-inflammatory drugs, and other therapeutic applications.
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the Biginelli reaction, which allows for the formation of dihydropyrimidinones through a three-component reaction involving an aldehyde, a β-keto ester, and urea or its analogs .
The molecular formula of the compound is with a molecular weight of approximately 462.57 g/mol. The structure features multiple functional groups including:
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCCC5=CC=CC=C5)OC
DFGIXFQYEPHDQK-UHFFFAOYSA-N
These structural representations facilitate computational studies and further chemical analysis.
The compound undergoes various chemical reactions typical of quinazoline derivatives, including:
The reactivity of the sulfanyl group allows for further derivatization, which can enhance biological activity or solubility profiles.
The mechanism of action for compounds like this often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Studies have indicated that similar compounds exhibit significant activity against various cancer cell lines, suggesting potential pathways for therapeutic intervention.
This compound has potential applications in:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2